molecular formula C16H20N8OS B4900118 6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-4-N-ethyl-2-N-(methoxymethyl)-1,3,5-triazine-2,4-diamine

6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-4-N-ethyl-2-N-(methoxymethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4900118
M. Wt: 372.5 g/mol
InChI Key: ZPQZYKWPRWPEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-4-N-ethyl-2-N-(methoxymethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The compound also features a triazole ring, a benzylsulfanyl group, and various other functional groups that contribute to its unique chemical properties.

Properties

IUPAC Name

6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-4-N-ethyl-2-N-(methoxymethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8OS/c1-3-17-13-20-14(19-11-25-2)22-15(21-13)24-10-18-16(23-24)26-9-12-7-5-4-6-8-12/h4-8,10H,3,9,11H2,1-2H3,(H2,17,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQZYKWPRWPEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N2C=NC(=N2)SCC3=CC=CC=C3)NCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-4-N-ethyl-2-N-(methoxymethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the triazole ring.

    Formation of the Triazine Ring: The triazine ring is typically formed through the cyclization of cyanuric chloride with amines under controlled conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the triazole ring, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring, where various functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine and triazole derivatives.

    Substitution: Various substituted triazine derivatives with different functional groups.

Scientific Research Applications

6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-4-N-ethyl-2-N-(methoxymethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-4-N-ethyl-2-N-(methoxymethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-4-N-ethyl-2-N-(methoxymethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.